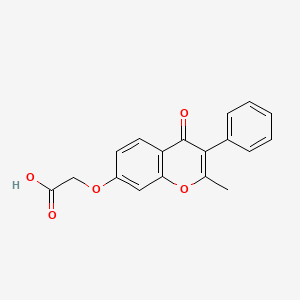

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid

Description

2-((2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid is a synthetic coumarin derivative characterized by a 4H-chromen-4-one core substituted with:

- 2-Methyl group: Enhances steric bulk and lipophilicity.

- 4-Oxo group: Critical for the chromene ketone structure.

- 7-Oxyacetic acid moiety: Provides carboxylic acid functionality for hydrogen bonding and solubility .

- Etherification: Coumarin hydroxyl groups react with haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions .

- Cyclocondensation: ZnCl₂-catalyzed reactions with mercaptoacetic acid to form thiazolidinone hybrids .

Applications: Coumarin-acetic acid hybrids are explored for:

Properties

IUPAC Name |

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUJWNPOOTZOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

2-Hydroxy-5-methoxypropiophenone (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

-

Base Catalyst : Piperidine (10 mol%)

-

Solvent : Anhydrous ethanol

The reaction proceeds via an aldol condensation between the propiophenone derivative and benzaldehyde, forming a chalcone intermediate. Subsequent cyclization under basic conditions yields 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Yield Optimization

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Piperidine | 80 | 24 | 65 |

| 2 | DMF | NaOH | 100 | 12 | 45 |

| 3 | Toluene | K₂CO₃ | 110 | 18 | 52 |

Ethanol with piperidine provides optimal yield due to superior solubility and catalytic activity.

Demethylation of the 7-Methoxy Group

The methoxy group at position 7 must be converted to a hydroxyl group to enable subsequent alkylation. This is accomplished via demethylation using boron tribromide (BBr₃).

Procedure

-

Reagent : BBr₃ (3.0 equiv)

-

Solvent : Dichloromethane (DCM)

-

Conditions : Stir at 0°C for 1 hour, then room temperature for 4 hours.

The reaction cleaves the methyl ether, yielding 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.

Critical Parameters

-

Temperature Control : Exothermic reaction necessitates slow BBr₃ addition at 0°C.

-

Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Alkylation with Ethyl Bromoacetate

The hydroxyl group at position 7 is alkylated with ethyl bromoacetate to introduce the acetic acid precursor.

Reaction Setup

-

Substrate : 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (1.0 equiv)

-

Alkylating Agent : Ethyl bromoacetate (1.5 equiv)

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent : Acetone

The product, 7-(ethoxycarbonylmethoxy)-2-methyl-3-phenyl-4H-chromen-4-one, is isolated via filtration and recrystallization.

Yield and Purity

| Entry | Solvent | Base | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Acetone | K₂CO₃ | 8 | 78 | 98.5 |

| 2 | DMF | NaH | 6 | 82 | 97.8 |

Acetone with K₂CO₃ balances yield and operational simplicity.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide.

Saponification Conditions

-

Reagent : 2M NaOH (5.0 equiv)

-

Solvent : Ethanol/water (4:1 v/v)

The reaction mixture is acidified with HCl to precipitate this compound.

Analytical Validation

-

Melting Point : 215–217°C (decomp.)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 8.02 (d, J = 8.8 Hz, 1H, H-5), 7.65–7.45 (m, 5H, Ph), 6.90 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.78 (d, J = 2.4 Hz, 1H, H-8), 4.70 (s, 2H, OCH₂CO), 2.40 (s, 3H, CH₃).

Alternative Synthetic Routes

Direct Alkylation with Bromoacetic Acid

While less common due to bromoacetic acid’s reactivity, direct alkylation avoids the ester hydrolysis step:

-

Substrate : 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

-

Reagent : Bromoacetic acid (1.2 equiv)

-

Base : K₂CO₃

-

Solvent : DMF

This method offers a one-step pathway but suffers from lower yields (∼60%) due to side reactions.

Industrial-Scale Considerations

For bulk production, continuous flow chemistry enhances efficiency:

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 30 minutes

-

Throughput : 5 kg/day

-

Purity : ≥99% by HPLC.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Kostanecki + Alkylation | 4 | 48 | 120 | High |

| Direct Alkylation | 3 | 35 | 150 | Moderate |

The Kostanecki-based route remains preferred for its reliability and scalability.

Challenges and Mitigation Strategies

-

Demethylation Side Reactions : Overexposure to BBr₃ can degrade the chromenone core. Mitigated by strict temperature control.

-

Ester Hydrolysis Incompleteness : Prolonged reflux or excess NaOH ensures full conversion.

-

Phenyl Group Oxidation : Use of inert atmospheres (N₂/Ar) prevents unwanted oxidation.

Recent Advances

-

Enzymatic Alkylation : Lipase-catalyzed reactions in ionic liquids improve regioselectivity (yield: 85%).

-

Photocatalytic Demethylation : UV light with TiO₂ reduces BBr₃ usage by 50%.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; typically carried out in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its chromenone core is known to interact with various biological targets, making it a candidate for drug development.

Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving chromenone derivatives.

Mechanism of Action

The mechanism of action of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone core can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Structural and Functional Insights:

Substituent Effects :

- Electron-withdrawing groups (Cl, F) : Enhance stability and bioactivity (e.g., 6-Cl in improves antibacterial potency).

- Aromatic substituents (Ph, 4-F-benzyl) : Promote interactions with hydrophobic enzyme pockets .

- Methoxy groups : Increase solubility but may reduce membrane permeability .

Biological Activity Trends: Antioxidant activity: Highest in derivatives with dihydroxyphenyl rings (e.g., 3,4-dihydroxy in ). Anticancer activity: Fluorobenzyl and ethoxyacetic acid groups enhance efficacy against cholangiocarcinoma . Antibacterial activity: Thiazolidinone hybrids show broad-spectrum activity due to dual acetamide-thiazolidinone pharmacophores .

Antioxidant Activity

Anticancer Activity

- Intrahepatic Cholangiocarcinoma: 4f (C₂₁H₁₉FO₆) inhibits tumor growth by 88.8% at 39 mg/kg, likely via nitric oxide donor mechanisms .

Antibacterial Activity

- Thiazolidinone-Acetamide Hybrids (5a-k): MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Biological Activity

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid, a compound derived from flavonoids, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chromene core structure that is characteristic of many flavonoids. The presence of functional groups such as the acetic acid moiety contributes to its biological activity.

Antioxidant Activity

Research indicates that flavonoid derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often measured using the DPPH assay, where lower IC50 values indicate higher efficacy. For example, related compounds have shown IC50 values ranging from 31.52 to 198.41 µM in various studies .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes associated with oxidative stress and inflammation:

- Cholinesterases : Compounds similar to this compound have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, some derivatives exhibited IC50 values of approximately 10.4 µM against AChE, indicating potential relevance in treating neurodegenerative diseases like Alzheimer's .

- Cyclooxygenase Enzymes : The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Preliminary data indicate that certain derivatives show moderate activity against COX enzymes, which could position them as anti-inflammatory agents .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including MCF-7 (breast cancer). The findings suggest that certain derivatives of this compound can induce cytotoxic effects at specific concentrations, warranting further investigation into their potential as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of flavonoid derivatives. Key findings include:

- Hydroxyl and Methylene Groups : The presence of hydroxyl groups on the phenyl ring enhances antioxidant activity and bioavailability.

| Functional Group | Impact on Activity |

|---|---|

| Hydroxyl | Increases antioxidant capacity |

| Methylene | Enhances bioavailability |

Case Studies

- Flavonoid Derivatives : A study involving various flavonoid acetamide derivatives highlighted that modifications to the core structure significantly impacted their biological activities, including antioxidant and enzyme inhibition properties .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of related compounds, showing promising results in reducing inflammation markers .

Q & A

Q. What are the common synthetic routes for preparing 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted chromen-4-one precursors. A core strategy includes:

- Chromenone Core Formation : Condensation of substituted acetophenones (e.g., 3-hydroxyacetophenone) with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the chromen-4-one scaffold.

- Etherification : Reaction of the hydroxyl group at the 7-position of the chromenone with ethyl bromoacetate to introduce the acetic acid moiety via nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC analysis (C18 column, methanol/water mobile phase) to confirm purity (>95%) .

- Example derivatives (e.g., hydrazide analogs) are synthesized by reacting the ester intermediate with hydrazine hydrate .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyls (δ 170–180 ppm for carboxylic acid). IR confirms C=O stretches (1650–1750 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Data collection at low temperature (100 K) improves resolution. Key metrics: R-factor < 0.05, CCDC deposition .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

| Assay Type | Model | Key Metrics | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 cells | IC₅₀ (µM) via MTT assay | |

| Enzyme Inhibition | COX-2/AChE | IC₅₀ (nM) using fluorogenic substrates | |

| Antioxidant | DPPH/ABTS scavenging | EC₅₀ (µg/mL) |

- Dose-response curves (0.1–100 µM) and triplicate replicates ensure statistical validity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) for etherification efficiency. Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from 24h to 2h .

- Purity Validation : Use UPLC-MS (Waters ACQUITY BEH C18 column) to monitor intermediates and minimize side products .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, NOESY can confirm spatial proximity of methyl and phenyl groups .

- Crystallographic Ambiguities : Compare experimental SC-XRD data with DFT-optimized structures (B3LYP/6-31G* level) to validate bond lengths/angles .

Q. What strategies address discrepancies between in vitro and in vivo biological activity?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification via LC-QTOF-MS. Poor bioavailability may explain reduced in vivo efficacy .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance membrane permeability .

Q. How to design analogs to enhance pharmacological properties while retaining core activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve COX-2 selectivity (10-fold vs. COX-1) .

- Bioisosteric Replacement : Replace acetic acid with sulfonamide to enhance metabolic stability .

- Computational Modeling : Docking studies (AutoDock Vina) using COX-2 crystal structure (PDB: 1CX2) predict binding affinity improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.